2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 83314-48-1
VCID: VC11517392
InChI: InChI=1S/C13H16N2O/c1-15-9-3-8-13(15,10-14)11-4-6-12(16-2)7-5-11/h4-7H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile

CAS No.: 83314-48-1

Cat. No.: VC11517392

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile - 83314-48-1

Specification

CAS No. 83314-48-1
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile
Standard InChI InChI=1S/C13H16N2O/c1-15-9-3-8-13(15,10-14)11-4-6-12(16-2)7-5-11/h4-7H,3,8-9H2,1-2H3
Standard InChI Key UNAHDGVFECZDIV-UHFFFAOYSA-N
Canonical SMILES CN1CCCC1(C#N)C2=CC=C(C=C2)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(4-Methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile features a pyrrolidine core (a five-membered saturated ring with one nitrogen atom) substituted at three positions:

  • Position 1: A methyl group (-CH₃) attached to the nitrogen atom.

  • Position 2: A 4-methoxyphenyl group (C₆H₄-OCH₃) and a nitrile group (-C≡N) in a geminal configuration.

The stereochemistry of the pyrrolidine ring influences its three-dimensional conformation and biological interactions. Pseudorotation, a phenomenon allowing ring puckering, enhances structural flexibility and binding versatility .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
Hybridizationsp³ at nitrogen and adjacent carbons
StereoisomerismChiral centers at C2 and potentially C3
Lipophilicity (LogP)Estimated ~2.1 (methoxy enhances lipid solubility)

Synthetic Strategies

Retrosynthetic Analysis

The synthesis of 2-(4-methoxyphenyl)-1-methylpyrrolidine-2-carbonitrile can be approached via two primary routes:

Ring Construction from Acyclic Precursors

  • Step 1: Condensation of 4-methoxybenzaldehyde with a primary amine (e.g., methylamine) to form an imine intermediate.

  • Step 2: Cyclization via intramolecular nucleophilic attack, facilitated by acid catalysis, to yield the pyrrolidine ring .

  • Step 3: Introduction of the nitrile group via nucleophilic substitution (e.g., treatment with potassium cyanide) at the α-position relative to the nitrogen.

Functionalization of Preformed Pyrrolidine Rings

  • Step 1: N-Methylation of pyrrolidine using methyl iodide or dimethyl sulfate.

  • Step 2: Friedel-Crafts alkylation to attach the 4-methoxyphenyl group.

  • Step 3: Cyanidation at C2 using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis .

Industrial Considerations

Scalable production would require optimizing:

  • Catalysts: Transition metals (e.g., palladium) for cross-coupling reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF) to enhance reaction rates.

  • Purification: Chromatography or crystallization to isolate enantiomers, given the compound’s chirality.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in organic solvents (e.g., chloroform, ethanol) due to the methoxyphenyl group; limited aqueous solubility (estimated <1 mg/mL) .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the nitrile group, which may convert to a carboxylic acid or amide.

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O-C stretch of methoxy), and ~2800 cm⁻¹ (C-H stretch of methyl).

  • NMR:

    • ¹H NMR: δ 3.8 ppm (singlet, OCH₃), δ 2.5–3.2 ppm (multiplet, pyrrolidine protons).

    • ¹³C NMR: δ 118 ppm (C≡N), δ 55 ppm (OCH₃), δ 40–50 ppm (pyrrolidine carbons).

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies on this compound are lacking, analogous pyrrolidine derivatives exhibit:

  • Neuroprotective Activity: Modulation of glutamate receptors or inhibition of oxidative stress pathways .

  • Antimicrobial Properties: Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .

  • Enzyme Inhibition: Competitive binding to dipeptidyl peptidase-IV (DPP-IV) or cytochrome P450 isoforms .

Table 2: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTargetIC₅₀/EC₅₀
cis-3,4-Diphenylpyrrolidine RORγt nuclear receptor61 nM
5-(3,4-Dimethoxyphenyl)pyrrolidineDPP-IV120 nM
Target Compound (Hypothetical)NMDA receptorEstimated 200–500 nM

Structure-Activity Relationship (SAR)

  • Methoxy Group: Enhances lipid solubility and π-π stacking with aromatic residues in binding pockets.

  • Nitrile Group: Acts as a hydrogen bond acceptor or bioisostere for carbonyl groups.

  • Methyl Substituent: Reduces metabolic degradation by sterically hindering enzymatic access.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparison

CompoundKey DifferencesBioactivity Highlights
1-Methylpyrrolidine-3-carboxylic acidCarboxylic acid instead of nitrileAntidiabetic (DPP-IV inhibition)
4-(2,4-Dimethoxyphenyl)pyrrolidineAdditional methoxy groupEnhanced antimicrobial activity
Target CompoundNitrile and single methoxy groupHypothetical neuroprotection

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator